N-[2-(Azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide N-[2-(Azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
Brand Name: Vulcanchem
CAS No.: 6044-44-6
VCID: VC0187996
InChI: InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26)
SMILES: CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl
Molecular Formula: C22H25ClN2O3
Molecular Weight: 400.9 g/mol

N-[2-(Azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide

CAS No.: 6044-44-6

Main Products

VCID: VC0187996

Molecular Formula: C22H25ClN2O3

Molecular Weight: 400.9 g/mol

N-[2-(Azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide - 6044-44-6

CAS No. 6044-44-6
Product Name N-[2-(Azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
Molecular Formula C22H25ClN2O3
Molecular Weight 400.9 g/mol
IUPAC Name N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
Standard InChI InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26)
Standard InChIKey OLPSFWOSPKFGKJ-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl
Canonical SMILES CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl
PubChem Compound 2882093
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator